1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine typically involves multi-step organic reactions. The starting materials are usually pyrazole derivatives, which undergo alkylation and fluorination reactions to introduce the ethyl and fluoroethyl groups. The final step involves the formation of the methanamine linkage through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions (solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar structural features.
1-(2-fluoroethyl)-1H-pyrazole: Another related compound with a fluoroethyl group.
Uniqueness
1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is unique due to its dual pyrazole rings with distinct substituents, which may confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C12H19ClFN5 |
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Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-2-17-11(3-6-15-17)9-14-10-12-4-7-16-18(12)8-5-13;/h3-4,6-7,14H,2,5,8-10H2,1H3;1H |
InChI Key |
GGZBYFFQONYZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
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